molecular formula C13H26N2O3 B15297853 tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate

tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate

Cat. No.: B15297853
M. Wt: 258.36 g/mol
InChI Key: ZCYLQKYNRKMDQW-UHFFFAOYSA-N
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Description

tert-Butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with propylamine and propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate is used as a reagent in organic synthesis, particularly in the protection of amine groups. It is also employed in the synthesis of various heterocyclic compounds and as a building block in the preparation of complex molecules .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for investigating the mechanisms of carbamate-based inhibitors and their effects on biological systems .

Medicine: Its carbamate moiety is known to interact with various biological targets, making it a valuable scaffold for drug development.

Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is also employed in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate involves the interaction of its carbamate group with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes .

Comparison with Similar Compounds

    tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a hydroxyl group instead of a propyl group.

    tert-Butyl N-(3-chloropropyl)carbamate: Contains a chlorine atom in place of the propyl group.

    tert-Butyl N-(3-aminopropyl)carbamate: Features an amino group instead of the propyl group.

Uniqueness: tert-Butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propyl groups provide hydrophobic characteristics, while the carbamate moiety allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-(propylamino)ethyl]-N-propylcarbamate

InChI

InChI=1S/C13H26N2O3/c1-6-8-14-11(16)10-15(9-7-2)12(17)18-13(3,4)5/h6-10H2,1-5H3,(H,14,16)

InChI Key

ZCYLQKYNRKMDQW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN(CCC)C(=O)OC(C)(C)C

Origin of Product

United States

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